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Compound of Interest

Compound Name: K-Ras-IN-3

Cat. No.: B15572383

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a pivotal signaling protein that, when
mutated, is a key driver in numerous human cancers. The development of inhibitors targeting
specific K-Ras mutations has been a significant breakthrough in oncology. This technical guide
focuses on K-Ras-IN-3, a small molecule inhibitor of the K-Ras protein. It is important to note
that the nomenclature "K-Ras-IN-3" can be ambiguous. This guide will primarily focus on the
irreversible inhibitor of K-Ras G12C, K-Ras G12C-IN-3, due to the greater availability of public
data for this compound. A second compound, a GDP-KRAS G12V inhibitor also referred to as
K-Ras-IN-3, will be briefly mentioned for clarity.

Core Compound Information: K-Ras G12C-IN-3

K-Ras G12C-IN-3 is an irreversible, small molecule inhibitor that specifically targets the
cysteine residue of the K-Ras G12C mutant protein. This covalent modification locks the
protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that
promote cancer cell proliferation and survival.

Table 1: Physicochemical Properties of K-Ras G12C-IN-3
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Property Value

CAS Number 1629268-19-4
Molecular Formula C21H19CI3N203
Molecular Weight 453.75 g/mol

1-[4-[4-chloro-5-(2,5-dichlorophenyl)-2-

methoxybenzoyl]piperazin-1-yl]prop-2-en-1-one

IUPAC Name

COC1=C(C=C(C(=C1)Cl)C2=C(C=CC(=C2)Cl)
Cl)C(=0)N3CCN(CC3)C(=0)C=C

Canonical SMILES

Mechanism of Action and Signaling Pathway

The K-Ras protein acts as a molecular switch, cycling between an active GTP-bound state and
an inactive GDP-bound state. The G12C mutation, a glycine-to-cysteine substitution at codon
12, impairs the intrinsic GTPase activity of K-Ras, leading to its constitutive activation.

K-Ras G12C-IN-3 functions as a covalent inhibitor. Its acrylamide "warhead" forms an
irreversible bond with the thiol group of the mutant cysteine at position 12. This covalent
adduction occurs when K-Ras G12C is in its inactive, GDP-bound state, effectively trapping it
and preventing the exchange of GDP for GTP. This inhibition blocks the activation of
downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR
pathways, which are critical for tumor cell growth and survival.
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K-Ras(G12C) signaling and inhibition by K-Ras G12C-IN-3.
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Quantitative Data

While specific ICso values for K-Ras G12C-IN-3 are not readily available in the public domain, it
has served as a crucial chemical probe and a foundational structure for the development of
more advanced therapeutics, such as PROteolysis TArgeting Chimeras (PROTACS).

Table 2: Activity of KP-14, a PROTAC Derived from K-

Compound Target Cell Line Assay Type DCso (pM)
KP-14 K-Ras G12C NCI-H358 Degradation ~1.25

DCso (Degradation Concentration 50) is the concentration of the compound that induces 50%
degradation of the target protein.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize K-
Ras G12C inhibitors like K-Ras G12C-IN-3.

Protocol 1: KRAS G12C Nucleotide Exchange Assay

This biochemical assay measures the ability of an inhibitor to prevent the exchange of GDP for
GTP, a critical step in K-Ras activation.

Materials:

e Recombinant K-Ras G12C protein

BODIPY-FL-GDP (fluorescently labeled GDP)

Guanosine-5'-triphosphate (GTP)

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgClz, 1 mM TCEP)

384-well black plates
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» Plate reader capable of measuring fluorescence.
Procedure:

o Protein-Nucleotide Loading: Incubate recombinant K-Ras G12C with a molar excess of
BODIPY-FL-GDP in assay buffer to allow for loading of the fluorescent nucleotide.

o |nhibitor Incubation: Add K-Ras G12C-IN-3 at various concentrations to the wells of the 384-

well plate. Include a DMSO vehicle control.

« Initiate Exchange Reaction: Add the K-Ras G12C/BODIPY-FL-GDP complex to the wells
containing the inhibitor.

o GTP Addition: Initiate the nucleotide exchange by adding a saturating concentration of GTP.

o Measurement: Monitor the decrease in fluorescence over time as the non-fluorescent GTP
displaces the fluorescent BODIPY-FL-GDP. The rate of fluorescence decay is proportional to

the nucleotide exchange rate.

o Data Analysis: Plot the initial rate of nucleotide exchange against the inhibitor concentration

to determine the ICso value.
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Workflow for a KRAS G12C Nucleotide Exchange Assay.

Protocol 2: Western Blot Analysis of p-ERK Inhibition

This cell-based assay assesses the inhibitor's effect on the downstream MAPK signaling
pathway by measuring the phosphorylation of ERK (p-ERK).
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Materials:

K-Ras G12C mutant cell line (e.g., NCI-H358)

o Complete cell culture medium

e K-Ras G12C-IN-3

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

o BCA protein assay kit

o SDS-PAGE gels and electrophoresis equipment

 PVDF membranes and transfer apparatus

» Blocking buffer (e.g., 5% non-fat dry milk in TBST)

e Primary antibodies: anti-p-ERK, anti-total ERK, anti-GAPDH (loading control)

o HRP-conjugated secondary antibodies

e Enhanced chemiluminescence (ECL) substrate

e Imaging system.

Procedure:

e Cell Culture and Treatment: Seed NCI-H358 cells in 6-well plates and allow them to adhere
overnight. Treat the cells with a serial dilution of K-Ras G12C-IN-3 for a specified time (e.g.,
2, 6, or 24 hours). Include a DMSO vehicle control.

e Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

» Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and
transfer to a PVDF membrane.
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e Immunoblotting: Block the membrane and then incubate with primary antibodies against p-
ERK, total ERK, and GAPDH. Subsequently, incubate with the appropriate HRP-conjugated
secondary antibody.

» Detection: Visualize the protein bands using an ECL substrate and an imaging system.

» Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK
signal.

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of the inhibitor on the proliferation and viability of cancer cells.

Materials:

K-Ras G12C mutant cell line (e.g., NCI-H358)

o Complete cell culture medium

o K-Ras G12C-IN-3

e 96-well white, clear-bottom plates

o CellTiter-Glo® Luminescent Cell Viability Assay kit

e Luminometer.

Procedure:

e Cell Seeding: Seed NCI-H358 cells into 96-well plates at an appropriate density and allow
them to attach overnight.

o Compound Treatment: Treat the cells with a range of concentrations of K-Ras G12C-IN-3.
Include a DMSO vehicle control.

e Incubation: Incubate the plates for 72-120 hours.

o Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
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* Measurement: Measure the luminescence, which is proportional to the amount of ATP and
thus the number of viable cells.

o Data Analysis: Normalize the luminescence readings to the vehicle control and plot a dose-
response curve to calculate the ICso value.

Alternative Compound: K-Ras-IN-3 (GDP-KRAS
G12V Inhibitor)

For the purpose of differentiation, a distinct compound also referred to as "K-Ras-IN-3" has
been identified as a potent GDP-KRAS G12V inhibitor.

Table 3: Physicochemical Properties of K-Ras-IN-3
(G12V Inhibitor)

Property Value

CAS Number 3024991-82-7
Molecular Formula C34H29F6sNs04
Molecular Weight 685.62 g/mol

Due to limited publicly available data on this specific G12V inhibitor, a detailed technical guide

is not feasible at this time.

Conclusion

K-Ras G12C-IN-3 is a valuable tool compound for studying the inhibition of the K-Ras G12C
oncoprotein. Its irreversible mechanism of action and its utility as a foundation for developing
novel therapeutics like PROTACs underscore its importance in the field of K-Ras targeted drug
discovery. The experimental protocols provided in this guide offer a framework for researchers
to characterize the biochemical and cellular activity of K-Ras G12C inhibitors. Further research
to elucidate the specific in vitro and in vivo efficacy of K-Ras G12C-IN-3 will be beneficial for

the scientific community.
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[https://www.benchchem.com/product/b15572383#k-ras-in-3-cas-number-and-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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